![molecular formula C18H20N4O B2684462 N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide CAS No. 1333952-47-8](/img/structure/B2684462.png)
N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide, also known as CP-945,598, is a drug candidate that has been studied for its potential use in treating various diseases. This compound belongs to the class of pyrrolecarboxamide derivatives and has been shown to have promising therapeutic properties.
Wirkmechanismus
The exact mechanism of action of N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and chemokines. This may help to reduce inflammation and alleviate symptoms associated with various diseases.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and improve symptoms in models of inflammatory bowel disease and rheumatoid arthritis. Additionally, N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide has been shown to have a good safety profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide in lab experiments is that it has been shown to have a good safety profile and is well-tolerated in animal studies. Additionally, the compound has been shown to have promising therapeutic properties and may be effective in treating various diseases. However, one limitation of using N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide in lab experiments is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide. One area of interest is further understanding the mechanism of action of the compound, which may help to identify new targets for drug development. Additionally, further studies are needed to determine the efficacy of N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide in treating various diseases in humans. Finally, additional research is needed to determine the long-term safety and potential side effects of the compound.
Synthesemethoden
The synthesis of N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide involves several steps, including the reaction of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid with N-cyanocyclopentylamine to form the corresponding amide. The resulting compound is then subjected to further reactions, including the addition of pyridine-3-ylboronic acid and subsequent purification steps.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide has been studied for its potential use in treating various diseases, including inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. The compound has been shown to have anti-inflammatory properties and may be effective in reducing inflammation in these conditions.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopentyl)-2,5-dimethyl-1-pyridin-3-ylpyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-10-16(14(2)22(13)15-6-5-9-20-11-15)17(23)21-18(12-19)7-3-4-8-18/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGONARJNNOYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.